molecular formula C6H14N2O2 B13994910 Amino leucine CAS No. 89937-51-9

Amino leucine

Cat. No.: B13994910
CAS No.: 89937-51-9
M. Wt: 146.19 g/mol
InChI Key: KGMROVDTWHJSIM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Amino leucine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce keto acids.

    Reduction: It can be reduced to form different amino acids.

    Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

    Oxidation: Keto acids.

    Reduction: Different amino acids.

    Substitution: Halogenated amino acids and other substituted derivatives.

Scientific Research Applications

Amino leucine has a wide range of scientific research applications:

Mechanism of Action

Amino leucine exerts its effects by promoting protein biosynthesis through the phosphorylation of the mechanistic target of rapamycin (mTOR) pathway . This pathway is crucial for cell growth and metabolism. This compound activates mTOR, leading to increased protein synthesis and muscle growth.

Properties

CAS No.

89937-51-9

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-hydrazinyl-4-methylpentanoic acid

InChI

InChI=1S/C6H14N2O2/c1-4(2)3-5(8-7)6(9)10/h4-5,8H,3,7H2,1-2H3,(H,9,10)

InChI Key

KGMROVDTWHJSIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NN

Origin of Product

United States

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